3-(2,4-difluorophenyl)benzoic Acid
Overview
Description
3-(2,4-Difluorophenyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as diflunisal, a salicylate derivative, have been shown to inhibit prostaglandin synthesis via the arachidonic acid pathway .
Mode of Action
Based on the similarity to diflunisal, it can be hypothesized that most of its actions could be associated with the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Biochemical Pathways
Compounds with similar structures, such as diflunisal, are known to affect the arachidonic acid pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2,4-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-(2,4-difluorophenyl)benzoyl chloride.
Hydrolysis: The benzoyl chloride intermediate is then hydrolyzed using aqueous sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to form 3-(2,4-difluorophenyl)benzyl alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 3-(2,4-difluorophenyl)benzyl alcohol.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-(2,4-Difluorophenyl)propionic acid
3-(2,4-Difluorophenyl)acetic acid
This comprehensive overview highlights the significance of 3-(2,4-difluorophenyl)benzoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-(2,4-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXVEVGKASIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374245 | |
Record name | 3-(2,4-difluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656304-77-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656304-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-difluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 656304-77-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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